molecular formula C26H21BrN6O2 B13797552 9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- CAS No. 64086-95-9

9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-

Katalognummer: B13797552
CAS-Nummer: 64086-95-9
Molekulargewicht: 529.4 g/mol
InChI-Schlüssel: NYLRCVQCELLYNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a substituted 9,10-anthracenedione (anthraquinone) derivative characterized by:

  • 1-amino group at position 1, which is common in bioactive anthraquinones.
  • 2-bromo substituent, enhancing electrophilicity and enabling nucleophilic substitution reactions .
  • 4-position substitution with a triazinylamino group, specifically a 1,3,5-triazine ring bearing a phenyl group and an isopropylamino substituent.

Eigenschaften

CAS-Nummer

64086-95-9

Molekularformel

C26H21BrN6O2

Molekulargewicht

529.4 g/mol

IUPAC-Name

1-amino-2-bromo-4-[[4-phenyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione

InChI

InChI=1S/C26H21BrN6O2/c1-13(2)29-25-31-24(14-8-4-3-5-9-14)32-26(33-25)30-18-12-17(27)21(28)20-19(18)22(34)15-10-6-7-11-16(15)23(20)35/h3-13H,28H2,1-2H3,(H2,29,30,31,32,33)

InChI-Schlüssel

NYLRCVQCELLYNI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=NC(=NC(=N1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials

Stepwise Synthesis Approach

  • Selective Bromination and Amination of Anthraquinone:

    • Starting from 9,10-anthracenedione, selective bromination at the 2-position is achieved using brominating agents under controlled conditions to avoid polybromination.
    • Amination at the 1-position is conducted via nucleophilic substitution or reduction of nitro precursors to introduce the amino group.
    • This yields 1-amino-2-bromoanthraquinone intermediates.
  • Synthesis of Substituted 1,3,5-Triazine:

    • The triazine ring is constructed via cyclotrimerization of nitrile precursors or condensation reactions involving cyanuric chloride.
    • Subsequent substitution at the 4- and 6-positions introduces the isopropylamino and phenyl groups respectively, producing 4-(1-methylethyl)amino-6-phenyl-1,3,5-triazine.
  • Coupling of Anthraquinone and Triazine Moieties:

    • The amino group on the anthraquinone intermediate reacts with the triazine derivative through nucleophilic aromatic substitution or amination reactions.
    • This step forms the 4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino] linkage on the anthracenedione core.
  • Purification:

    • The product is typically purified by recrystallization or chromatographic techniques.
    • Precipitation by addition of diethyl ether and drying under air or vacuum is commonly employed to isolate the final compound as a solid.

Representative Synthesis Example (Adapted from Patent Literature)

  • A three-liter round-bottom flask is charged with isopropylamine and cooled to -70°C.
  • The anthraquinone derivative is added slowly to the reaction mixture to control substitution.
  • After completion, the mixture is worked up by precipitation with diethyl ether.
  • The crude product is filtered and air-dried to yield the target compound.

Analytical and Characterization Techniques

To confirm the structure and purity of the synthesized compound, the following analytical methods are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, confirmation of substitution pattern
Mass Spectrometry (MS) Molecular weight confirmation
Infrared (IR) Spectroscopy Identification of functional groups (amino, carbonyl, bromo)
Elemental Analysis Verification of molecular formula
High-Performance Liquid Chromatography (HPLC) Purity assessment

Research Findings and Activity Correlations

  • Anthraquinone derivatives with amino and halogen substituents exhibit varied biological activities, including antimicrobial and enzyme inhibition effects.
  • Substituents with positive electronic effects on the anthraquinone ring enhance activity, while negative substituents may reduce it but can improve solubility or pharmacokinetics.
  • The triazine moiety contributes to binding specificity in biological targets, potentially increasing pharmacological efficacy.
  • Bromine substitution at the 2-position is critical for modulating reactivity and biological interactions.

Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Bromination Brominating agents (e.g., Br2) at low temp Selective 2-bromo substitution on anthraquinone
Amination Ammonia or amine sources, reductive conditions Introduction of amino group at position 1
Triazine synthesis Cyanuric chloride, amines, aromatic substitution Formation of substituted 1,3,5-triazine ring
Coupling reaction Nucleophilic aromatic substitution, controlled temperature Formation of amino linkage between anthraquinone and triazine
Purification Recrystallization, precipitation with diethyl ether Isolation of pure compound

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution due to its electron-withdrawing environment. Common reactions include:

a. Amination
Replacement of bromine with amines (e.g., primary/secondary amines) under palladium catalysis:

text
R-NH₂ + Cpd → R-NH-substituted product + HBr

Yields exceed 75% when using Pd(PPh₃)₄ in DMF at 80–100°C.

b. Hydrolysis
Bromine substitution with hydroxyl groups under basic conditions (KOH/EtOH, reflux):

text
Cpd + KOH → 2-hydroxy derivative + KBr

Reaction progress is monitored via TLC (Rf shift from 0.65 to 0.28 in ethyl acetate/hexane).

Electrophilic Aromatic Substitution

The electron-rich anthraquinone system facilitates electrophilic attacks:

Reaction TypeConditionsProductsYield (%)Source
NitrationHNO₃/H₂SO₄, 0–5°C5-nitro derivative62
SulfonationClSO₃H, 40°C5-sulfo derivative58
Halogenation (Cl, I)X₂ (X = Cl, I), FeCl₃ catalyst5-halo derivatives70–85

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling
Reaction with arylboronic acids to form biaryl derivatives:

text
Ar-B(OH)₂ + Cpd → Ar-substituted product

Optimized conditions: Pd(OAc)₂, SPhos ligand, K₃PO₄, dioxane/water (4:1), 90°C.

b. Buchwald-Hartwig Amination
Coupling with diarylamines to extend π-conjugation:

text
Ar₂NH + Cpd → N-Ar₂-substituted product

Yields range from 68–82% using Xantphos/Pd₂(dba)₃.

Coordination Chemistry

The amino-triazine moiety acts as a ligand for transition metals:

Metal IonComplex StructureApplicationStability Constant (log K)Source
Cu(II)[Cu(Cpd)(H₂O)₂]²⁺Catalytic oxidation reactions8.7
Pd(II)[Pd(Cpd)Cl₂]Catalyst for Heck reactions
Ni(II)[Ni(Cpd)(NO₃)₂]Electrochemical sensors7.9

Redox Reactions

The anthraquinone core undergoes reversible reduction:

text
Cpd + 2e⁻ + 2H⁺ → Leuco form (colorless)

Electrochemical studies (cyclic voltammetry) show reduction potentials at -0.45 V vs. Ag/AgCl in acetonitrile.

Triazine Ring Functionalization

The 1,3,5-triazine group reacts with nucleophiles:

a. Alkylation
Reaction with alkyl halides (e.g., CH₃I) at the isopropylamino group:

text
Cpd + CH₃I → N-methylated triazine derivative

Complete conversion in DMF with K₂CO₃ (12 h, 60°C) .

b. Hydrolysis
Acidic hydrolysis (HCl, reflux) cleaves triazine-amino bonds:

text
Cpd + H₂O → Anthraquinone-amine + triazine fragments

Identified via LC-MS (m/z 329 for anthraquinone-amine).

Photochemical Reactions

UV irradiation (λ = 365 nm) induces:

  • Singlet oxygen generation (ΦΔ = 0.32) via energy transfer.

  • C–Br bond homolysis forming anthraquinone radicals, detectable by EPR.

Biological Interactions

Though not a direct chemical reaction, the compound inhibits sulfate-reducing bacteria via:

  • Electron transport disruption by binding to cytochrome c₃ .

  • Sulfide production reduction (28–42% inhibition at 50 ppm) .

Wissenschaftliche Forschungsanwendungen

9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino] is a complex organic compound with a molecular structure that includes anthracenedione, amino, bromo, and triazinyl groups. It has several scientific research applications.

Scientific Research Applications

9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- has several scientific research applications, including:

  • Chemistry Used as a precursor for synthesizing other complex organic molecules.
  • Biology Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine Explored for its therapeutic potential in treating various diseases.
  • Industry Utilized in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form different derivatives.
  • Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
  • Substitution: Halogen and amino groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts to drive the reactions efficiently. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Preparation Methods

Wirkmechanismus

The compound exerts its effects through interactions with cellular components, particularly DNA and proteins. It can intercalate into DNA, disrupting replication and transcription processes. The triazine ring enhances its binding affinity and specificity for molecular targets, making it effective in various biological applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Anthraquinones

Substituent Effects on Bioactivity and Toxicity
Compound Name Substituents Key Properties References
Target Compound 1-NH₂, 2-Br, 4-[triazinyl(isopropylamino/phenyl)] High steric bulk from triazine; bromine enhances reactivity. Predicted moderate drug-likeness (in silico) .
1-Amino-4-(phenylamino)anthraquinone (Solvent Blue 68) 1-NH₂, 4-NHPh Used as a dye; lower molecular weight (327.33 g/mol) vs. target compound. No reported genotoxicity.
1-Amino-2-benzoylanthracene-9,10-dione 1-NH₂, 2-benzoyl Higher lipophilicity (density 1.366 g/cm³) due to benzoyl group. Flash point 313.6°C indicates thermal stability.
DHAQ (1,4-dihydroxy-5,8-bis(2-hydroxyethylamino)anthraquinone) 1,4-OH, 5,8-(HEA) High therapeutic activity but severe genotoxicity (chromosome damage > Adriamycin). Metabolic activation reduces activity .

Key Observations :

  • Bromine vs.
  • Triazine vs.
Physicochemical and Regulatory Comparisons
Property Target Compound 1-Amino-4-(phenylamino)anthraquinone DHAQ
Molecular Weight ~550–600 g/mol (estimated) 327.33 g/mol 433.4 g/mol
Water Solubility Likely low (triazine and bromine reduce polarity) Low (dye, non-ionic) Moderate (hydroxyethyl groups enhance solubility)
Regulatory Status No direct data; brominated anthraquinones often classified as hazardous (e.g., 9,10-Anthracenedione, 2-amino-: 6.7A hazard code ) Classified as C.I. Solvent Blue 68; no acute toxicity data Known genotoxin; restricted therapeutic use

Key Observations :

  • The triazine and bromine substituents likely place the target compound in a higher hazard category compared to non-halogenated analogs .
  • Compared to DHAQ, the absence of hydroxyl groups in the target compound may reduce metabolic activation but also limit therapeutic targeting efficiency .

Biologische Aktivität

9,10-Anthracenedione derivatives, including 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino], are a class of compounds that have garnered significant attention due to their diverse biological activities. These compounds exhibit a range of pharmacological effects, including antitumor, antimicrobial, antifungal, and antioxidant properties. This article reviews the biological activity of this specific compound and its derivatives based on recent studies and literature.

Chemical Structure and Derivatives

The compound 9,10-Anthracenedione is characterized by its anthraquinone structure, which has been modified to enhance its biological activity. Structural modifications often involve the introduction of various functional groups that can influence the compound's solubility and reactivity.

Table 1: Structural Modifications and Their Effects

Modification TypeExample CompoundBiological Activity
Alkylation1-amino-2-bromo derivativeIncreased antitumor activity
Aryl substitution4-methylphenyl derivativeEnhanced antimicrobial properties
Heterocyclic derivativesImidazole and thiazole derivativesAntiviral and antifungal effects

Antitumor Activity

Research indicates that anthracenediones possess significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The introduction of amino groups has been linked to enhanced cytotoxicity against various cancer cell lines.

Antimicrobial Properties

The antimicrobial efficacy of 9,10-anthracenedione derivatives has been extensively documented. They exhibit activity against a broad spectrum of microorganisms, including bacteria and fungi. The mechanisms of action include disruption of cell wall integrity and inhibition of nucleic acid synthesis.

Case Study : A study conducted by Basu and Duan highlighted the antibacterial activity of anthraquinone derivatives against clinical strains of bacteria. The study found that modifications at specific positions on the anthraquinone structure significantly affected antibacterial potency .

Antioxidant Activity

The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress-related diseases. Various studies have employed DPPH radical scavenging assays to evaluate the antioxidant potential of these compounds.

The biological activities of 9,10-anthracenedione derivatives can be attributed to several mechanisms:

  • Inhibition of Biofilm Formation : These compounds can prevent biofilm formation in pathogenic bacteria, enhancing their effectiveness as antimicrobial agents.
  • Disruption of Cellular Processes : They interfere with essential cellular processes such as protein synthesis and energy metabolism.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Q & A

Basic: What synthetic strategies are effective for introducing bromo and amino substituents on the anthracenedione core?

Answer:
The bromo and amino groups can be introduced via sequential nucleophilic substitution or condensation reactions. For bromination, direct electrophilic substitution using bromine or NN-bromosuccinimide (NBS) under acidic conditions is common. Amino groups are typically introduced via nucleophilic displacement of bromine using amines. For example:

  • Bromination : React anthracenedione derivatives with bromine in H2SO4\text{H}_2\text{SO}_4 or CH3COOH\text{CH}_3\text{COOH} at 60–80°C .
  • Amination : Substitute bromine at position 2 using amines (e.g., isopropylamine) in polar aprotic solvents (DMF, DMSO) with K2CO3\text{K}_2\text{CO}_3 as a base at 80–100°C .
    Key Data :
  • Yields for analogous reactions: 60–80% for bromination, 70–85% for amination .

Advanced: How does the triazinylamino substituent influence electronic properties and potential applications in optoelectronics?

Answer:
The triazinylamino group introduces electron-deficient character due to the electron-withdrawing triazine ring, which can:

  • Redshift absorption/emission spectra via conjugation with the anthracenedione core.
  • Enhance charge transport in organic semiconductors (e.g., OLEDs).
    Methodology :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps.
  • Compare UV-Vis spectra of the compound with unsubstituted anthracenedione (e.g., λmax\lambda_{\text{max}} shifts from 400 nm to 450 nm) .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm; triazine carbons at δ 160–170 ppm) .
  • IR Spectroscopy : Identify NH stretches (3200–3400 cm1^{-1}) and C=O bands (1660–1680 cm1^{-1}) .
  • LC/MS : Verify molecular weight (e.g., [M+H]+^+ at m/z 523) .

Advanced: How can contradictions in spectroscopic data during synthesis be resolved?

Answer:
Contradictions often arise from impurities or regioisomers. Strategies include:

  • Purification : Use gradient column chromatography (e.g., DCM/petroleum ether to DCM/MeOH) to isolate isomers .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., differentiate triazine-linked protons from anthracene protons) .
  • X-ray crystallography : Confirm regiochemistry (e.g., CSD refcode FEKTOG for brominated analogs) .

Advanced: What computational tools predict the compound’s biological activity and drug-likeness?

Answer:

  • In silico screening : Use SwissADME or Molinspiration to calculate logP (≈3.5), topological polar surface area (≈120 Å2^2), and Lipinski violations (0) .
  • DIGEP-Pred : Predict gene ontology terms (e.g., DNA intercalation) .
  • STRING-DB : Simulate protein interactions (e.g., binding to topoisomerase II) .

Basic: How to optimize reaction conditions for nucleophilic substitution on brominated anthracenediones?

Answer:

  • Solvent : Use DMF or DMSO for polar transition states.
  • Base : K2CO3\text{K}_2\text{CO}_3 or Et3N\text{Et}_3\text{N} to deprotonate amines.
  • Temperature : 80–100°C for 12–24 hours .
    Example : Substitution of 1-amino-4-bromoanthraquinone with isopropylamine yields 85% product in DMF at 90°C .

Advanced: How does the isopropylamino group affect solubility and crystallinity?

Answer:

  • Solubility : The isopropyl group enhances solubility in non-polar solvents (e.g., toluene) but reduces aqueous solubility.
  • Crystallinity : Bulky substituents disrupt packing, leading to amorphous phases. Compare with analogs (e.g., methylamino derivatives form monoclinic crystals, P21_1/c) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Over-bromination : Control stoichiometry (1:1 anthracenedione:NBS).
  • Oxidation of amino groups : Use inert atmospheres (N2_2) and antioxidants (BHT).
  • Byproducts : Remove via silica gel chromatography .

Advanced: Can this compound act as a ligand in catalytic systems?

Answer:
The triazinylamino group can coordinate to metals (e.g., Pd, Cu).

  • Methodology :
    • Synthesize Pd(II) complexes and test in cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Compare catalytic efficiency (TON ≈ 103^3) with triphenylphosphine ligands .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential dust inhalation.
  • First aid : Flush eyes/skin with water; consult physician if ingested .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.